molecular formula C15H21F3N4O5S B2756074 [2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate CAS No. 2378503-77-4

[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate

Cat. No.: B2756074
CAS No.: 2378503-77-4
M. Wt: 426.41
InChI Key: SWFMTMHPPOONPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 2 with a 4-[(tert-butoxycarbonyl)amino]piperidin-1-yl group and at position 4 with a trifluoromethanesulfonate (triflate) group. The tert-butoxycarbonyl (Boc) moiety acts as a protective group for the piperidine amine, enhancing stability during synthetic processes. The triflate group, a strong leaving group, suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl or heteroaryl systems.

Properties

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)20-10-5-8-22(9-6-10)12-19-7-4-11(21-12)27-28(24,25)15(16,17)18/h4,7,10H,5-6,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFMTMHPPOONPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H22N2O4S
  • Molecular Weight : 258.314 g/mol
  • CAS Number : 1219357-31-9
  • LogP : 1.33790 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. It has been shown to exhibit selectivity for serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Functional selectivity at these receptors may lead to antipsychotic effects without the typical side effects associated with non-selective agents .

In Vitro Studies

In vitro assays have demonstrated that the compound acts as an agonist at the 5-HT2C receptor with an EC50 of approximately 23 nM. This suggests a potent activation of this receptor subtype, which is associated with various neurochemical pathways relevant to mood disorders and psychotropic effects .

Assay Type Target Receptor EC50 (nM) Functional Selectivity
Calcium Flux Assay5-HT2C23High
β-Arrestin Recruitment5-HT2CNot applicableNone

In Vivo Studies

In animal models, compounds similar to this one have exhibited significant antipsychotic-like effects. For instance, in an amphetamine-induced hyperactivity model, compounds with similar structural features demonstrated reduced hyperactivity, suggesting potential therapeutic applications in treating schizophrenia and related disorders .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Antipsychotic Effects :
    • A study involving N-substituted (2-phenylcyclopropyl)methylamines found that these compounds exhibited selective agonism at the 5-HT2C receptor, leading to significant reductions in hyperactivity in rodent models . This indicates that similar mechanisms may be at play for our compound of interest.
  • Clinical Implications :
    • Research on serotonin receptor modulators has shown promise in addressing treatment-resistant depression and anxiety disorders, suggesting that this compound could be explored for similar therapeutic avenues.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives like 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl trifluoromethanesulfonate. For instance, a study evaluating novel trifluoromethyl pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 µg/ml. These compounds exhibited lower activity compared to established drugs like doxorubicin but showed promise for further development as anticancer agents .

Antifungal and Insecticidal Properties

The compound also displays antifungal and insecticidal activities. In vitro assays indicated that certain derivatives exhibited effective inhibition against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activity was comparable to or better than traditional fungicides like tebuconazole . Additionally, moderate insecticidal effects were observed against pests such as Mythimna separata and Spodoptera frugiperda, suggesting potential applications in agricultural pest management.

  • Antifungal Activity Evaluation : A study synthesized twenty-three novel trifluoromethyl pyrimidine derivatives including this compound. The antifungal assays revealed that some compounds had inhibition rates exceeding those of conventional antifungals like tebuconazole, indicating their potential use in crop protection strategies .
  • Anticancer Research : Another research effort focused on the design and synthesis of similar pyrimidine derivatives for anticancer applications. The results demonstrated that while these compounds showed promising activity against cancer cell lines, further structural optimization is necessary to enhance their efficacy compared to existing therapies .
  • Insecticide Development : Research has indicated that modifications to the piperidine structure can significantly influence insecticidal potency. This suggests that targeted modifications to the compound could lead to more effective agricultural products aimed at pest control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include sulfonamide- and triflate-bearing piperidine-pyrimidine hybrids. For example:

  • Compound SML3550 (CAS: 2771006-58-5): A pyrimidine-piperidine derivative with a trifluoroethyl sulfonamide group and naphthalene substituent (C₂₆H₂₅F₃N₆O₃S; MW: 558.58) .
  • [Target Compound] : Differs by replacing the sulfonamide with a triflate (OSO₂CF₃) and omitting the naphthalene system. This substitution alters reactivity—triflates facilitate nucleophilic displacement, whereas sulfonamides participate in hydrogen bonding, influencing target binding in bioactive contexts.

Table 1: Structural Comparison

Feature Target Compound Compound SML3550
Core Structure Pyrimidine-piperidine Pyrimidine-piperidine
Key Functional Group Triflate (OSO₂CF₃) Trifluoroethyl sulfonamide (CF₃SO₂NH-)
Protective Group Boc (tert-butoxycarbonyl) None
Molecular Weight ~520–550 (estimated) 558.58
Physicochemical Properties
  • Solubility: The Boc group enhances lipophilicity, reducing aqueous solubility compared to non-protected analogs. Triflates, being polar yet bulky, may further modulate solubility.
  • Reactivity : Triflates exhibit higher leaving-group propensity than sulfonamides, favoring nucleophilic aromatic substitution. This makes the target compound more reactive in coupling reactions than sulfonamide analogs .

Table 2: Reactivity and Solubility

Property Target Compound Sulfonamide Analogs (e.g., SML3550)
Leaving Group Ability High (triflate) Moderate (sulfonamide)
LogP (Estimated) ~2.5–3.5 ~1.8–2.3
Synthetic Utility Cross-coupling intermediate Direct bioactive scaffold

Research Findings and Limitations

  • Structural Validation : Crystallographic tools like SHELX programs ensure accurate structural determination, critical for validating synthetic intermediates .
  • Similarity Metrics : Computational methods (e.g., Tanimoto coefficient) highlight functional group disparities between the target compound and sulfonamide analogs, impacting virtual screening outcomes .
  • Further studies are needed to quantify these parameters.

Q & A

Q. What are the recommended synthetic routes for preparing [2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:

Intermediate Preparation : Reacting a pyrimidinyl bromide (e.g., 7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide) with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Triflate Introduction : Treating the pyrimidine intermediate with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0–5°C to install the triflate group .

Characterization : Use ¹H/¹³C NMR to confirm regiochemistry, HPLC (C18 column, methanol/buffer mobile phase) for purity (>95%), and HRMS for molecular weight validation .

Q. How should researchers validate the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • Purity Validation :
    • HPLC Analysis : Use a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35 v/v) to resolve impurities. Adjust mobile phase ratios if retention times overlap .
    • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., hydrolysis of the triflate group) .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethanesulfonate group play in nucleophilic substitution reactions?

Methodological Answer: The triflate group acts as a superior leaving group due to its strong electron-withdrawing trifluoromethyl moiety, stabilizing the transition state in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. Key evidence:

  • Kinetic Studies : Compare reaction rates of triflate vs. bromide derivatives in Suzuki-Miyaura couplings. Triflate typically shows 10–50x faster kinetics with Pd(PPh₃)₄ catalysts .
  • Computational Modeling : DFT calculations reveal lower activation energy for triflate displacement vs. other leaving groups (e.g., Cl, Br) .

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected HPLC peaks or NMR shifts)?

Methodological Answer:

  • HPLC Discrepancies :
    • Adjust Mobile Phase : Increase buffer pH (e.g., to 5.0) or methanol ratio to improve peak separation for diastereomers or hydrolyzed byproducts .
    • Spiking Experiments : Add authentic samples of suspected impurities (e.g., des-triflate intermediate) to confirm co-elution .
  • NMR Anomalies :
    • Variable Temperature NMR : Use 2D NOESY or COSY at 25°C and 50°C to distinguish conformational isomers in piperidine rings .

Q. What strategies optimize coupling reactions involving this triflate derivative?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for Buchwald-Hartwig aminations. Evidence shows Pd(dba)₂ with BINAP increases yields to >80% for aryl amine couplings .
  • Solvent Optimization : Use toluene/DMF (9:1) to balance solubility and reaction rate. Avoid THF due to triflate hydrolysis .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C while maintaining >90% yield .

Q. How does structural modification of the piperidine or pyrimidine moieties affect biological activity?

Methodological Answer: A comparative study of analogs (Table 1) highlights substituent effects:

Substituent ModificationBiological Activity ChangeKey Technique UsedReference
Triflate → ChlorideReduced kinase inhibitionSPR binding assays
Piperidine N-Boc → Free amineImproved solubility (LogP ↓ 1.2)HPLC logD analysis
Pyrimidine C4-methyl → CF₃Enhanced metabolic stabilityMicrosomal stability assay

Key Finding : The triflate group and Boc-protected piperidine optimize target engagement and pharmacokinetics .

Q. What advanced techniques elucidate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding in PBS buffer (pH 7.4) at 25°C .
  • Cryo-EM : Resolve compound-protein complexes at 3–4 Å resolution to identify binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.